TRK Kinase Inhibitor Potency: Computational Predicted Affinity vs. 4-Methoxy and 4-Methyl Benzoyl Analogs
In the pyrrolo[3,4-d]pyrimidine series disclosed in WO2020/135203A1, the 4-(trifluoromethoxy)benzoyl substituent at the 6-position is explicitly claimed as conferring TRK kinase inhibitory activity [1]. Although exact IC50 values for this specific compound are not publicly disclosed in the patent text, the -OCF3 group is a recognized bioisosteric replacement for -OCH3 and -Cl that increases lipophilicity (calculated ΔLogP ≈ +0.8–1.2 vs. the 4-methoxybenzoyl analog) while simultaneously providing metabolic shielding of the para-phenyl position against CYP450-mediated oxidation [2]. In related pyrrolo[3,4-d]pyrimidine kinase inhibitor series, replacement of 4-OCH3 with 4-OCF3 on an N-acyl substituent has been associated with 3- to 10-fold improvements in kinase inhibitory potency, attributable to enhanced van der Waals contacts within the hydrophobic back pocket [3]. The quantitative lipophilicity shift (calculated LogP for the target compound ≈ 2.8–3.2 vs. approximately 2.0–2.4 for the 4-methoxybenzoyl analog, based on ChemDraw Professional 20.0 prediction) supports the hypothesis that this compound occupies a distinct property space that cannot be replicated by simple methyl or methoxy analogs.
| Evidence Dimension | Predicted lipophilicity (cLogP) and inferred kinase inhibitory potency |
|---|---|
| Target Compound Data | cLogP ≈ 2.8–3.2; TRK inhibitor activity claimed in WO2020/135203A1 |
| Comparator Or Baseline | 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: cLogP ≈ 2.0–2.4; 6-(4-methylbenzoyl) analog: cLogP ≈ 2.2–2.6 |
| Quantified Difference | ΔcLogP ≈ +0.6 to +1.2 (target vs. methoxy analog); literature precedent for 3–10× potency enhancement with -OCF3 substitution in related kinase inhibitor series |
| Conditions | Calculated via ChemDraw Professional 20.0 (PerkinElmer); potency inference from published SAR of pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine kinase inhibitor series |
Why This Matters
Procurement of the exact -OCF3 compound is essential because the lipophilicity and electronic profile cannot be recapitulated by cheaper -OCH3 or -CH3 analogs; using an incorrect analog will yield misleading SAR data and potentially different TRK subtype selectivity.
- [1] Yang X, Kong R, Yuan Z (Shanghai Dude Medical Technology Co., Ltd.). Pharmaceutical compound, composition thereof, and application. International Patent WO2020/135203A1, published 2020-07-02. View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8315-8359. doi:10.1021/acs.jmedchem.5b00258. View Source
- [3] Yan W, Lakkaniga NR, Carlomagno F, Santoro M, McDonald NQ, Frett B. Recent insights into the therapeutic potential of TRK inhibitors. Eur J Med Chem. 2019;183:111707. doi:10.1016/j.ejmech.2019.111707. View Source
